N-(4-fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with a fluorophenyl group, a thiophene ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with the oxadiazole intermediate.
Attachment of the Fluorophenyl Group: This step involves the reaction of the intermediate with a fluorophenyl derivative under suitable conditions.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the oxadiazole moiety.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology
Drug Development: Investigation of its potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Use as a probe to study biological pathways or molecular interactions.
Medicine
Antimicrobial Agents: Potential use as an antimicrobial or antifungal agent.
Cancer Research: Exploration of its activity against cancer cells or its role in cancer treatment.
Industry
Polymer Additives: Use as an additive in polymer formulations to enhance properties such as stability or conductivity.
Agricultural Chemicals:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(4-bromophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Uniqueness
N-(4-fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C14H10FN3O2S2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H10FN3O2S2/c15-9-3-5-10(6-4-9)16-12(19)8-22-14-18-17-13(20-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,19) |
InChI Key |
KVEVPHNRKLGRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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